molecular formula C20H19NO6 B1677091 Ochratoxin B CAS No. 4825-86-9

Ochratoxin B

Cat. No. B1677091
CAS RN: 4825-86-9
M. Wt: 369.4 g/mol
InChI Key: DAEYIVCTQUFNTM-MHTVFEQDSA-N
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Description

Ochratoxin B (OTB) is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . It is a natural product found in Aspergillus ochraceus . OTB differs from the more naturally abundant ochratoxin A in the absence of the dihydroisocoumarin chlorine atom . It has cytotoxic effects on kidney and liver cells in vitro but only minor effects in vivo, due to its rapid metabolism and excretion .


Synthesis Analysis

The synthesis of Ochratoxin B involves the synthesis of the azide of ochratoxin beta via the mixed anhydride and subsequent conjugation to labelled phenylalanine to yield 14C-ochratoxin B .


Molecular Structure Analysis

The molecular structure of Ochratoxin B consists of a dihydro-isocoumarin moiety linked with a phenylalanine through an amide bond . The chlorine atom in the dihydroisocoumarin ring is the main source of Ochratoxin A’s toxicity, while the chlorine atom in OTB is replaced by a hydrogen atom .


Chemical Reactions Analysis

Ochratoxin B is incompatible with strong oxidizing agents, strong acids, and strong bases . It is a carboxylic acid derivative. Carboxylic acids donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

Ochratoxin B is a crystalline compound that exhibits blue fluorescence . Its molecular formula is C20H19NO6 and it has a molecular weight of 369.4 g/mol .

Scientific Research Applications

Ochratoxin Characteristics and Global Research

Ochratoxin B (OTB), as a variant of ochratoxins, is part of a group of mycotoxins contaminating food and feed, particularly concerning in developing countries due to climatic conditions and production modes. Understanding OTB is crucial due to its potential health effects, which are not fully clear yet. There are significant knowledge gaps, making scientific assessments challenging and leading to varied regulations worldwide. A comprehensive evaluation of global research on ochratoxins is vital for addressing these issues and integrating developing countries into international research networks (Klingelhöfer et al., 2020).

DNA Aptamer Identification for Ochratoxin Detection

An aptamer with high affinity and specificity to ochratoxin A (OTA), which is structurally similar to OTB, has been identified. This aptamer can be used for detecting trace quantities of OTA in contaminated wheat samples. Such aptamers could be potentially adapted for OTB detection, offering new avenues for monitoring and controlling this toxin in food and agricultural products (Cruz-Aguado & Penner, 2008).

Interaction of Ochratoxin B with Cellular Processes

Studies have explored OTB's interaction with cellular processes, such as its influence on phenylalanyl-tRNA formation and protein synthesis in hepatoma tissue culture cells. OTB does not significantly inhibit these reactions nor antagonize the effects of OTA, another ochratoxin variant. This research is critical for understanding the cellular impact of OTB and its potential toxicological significance (Roth et al., 1989).

Ochratoxin B's Toxicokinetics and Metabolism

The toxicokinetics and metabolism of OTB have been investigated, especially in comparison to OTA. OTB is metabolized differently and shows varying degrees of toxicity and nephrotoxicity in animals. Understanding these metabolic pathways is crucial for assessing OTB's overall toxicity and potential health risks (Mally et al., 2005).

Ochratoxin Production by Fungal Species

Research on ochratoxin production by various Aspergillus species has revealed that several species, including those not previously known to produce ochratoxins, can generate both OTA and OTB. This finding is significant for food safety, as it broadens the scope of potential sources of ochratoxin contamination (Varga et al., 1996).

Safety And Hazards

Ochratoxin B is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on Ochratoxin B could focus on developing effective, economical, and environmentally friendly methods for Ochratoxin B decontamination and detoxification . This includes searching for new strains and degrading enzymes .

properties

IUPAC Name

(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
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InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15+/m1/s1
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InChI Key

DAEYIVCTQUFNTM-ABAIWWIYSA-N
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Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
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Isomeric SMILES

C[C@@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
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Molecular Formula

C20H19NO6
Record name OCHRATOXIN B
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DSSTOX Substance ID

DTXSID1075301
Record name Ochratoxin B
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Molecular Weight

369.4 g/mol
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Physical Description

Crystals that exhibit blue fluorescence. (NTP, 1992), Solid with blue fluorescence; [Merck Index]
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Product Name

Ochratoxin B

Color/Form

Crystals from methanol, Exhibits blue fluorescence

CAS RN

4825-86-9
Record name OCHRATOXIN B
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Record name (2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
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Melting Point

430 °F (NTP, 1992), 221 °C ... also reported as 208-209 °C
Record name OCHRATOXIN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
A Qileng, J Wei, N Lu, W Liu, Y Cai, M Chen… - Biosensors and …, 2018 - Elsevier
A broad-specific photoelectrochemical (PEC) immunosensor was developed for the simultaneous detection of ochratoxin A, ochratoxin B and ochratoxin C (OTA, OTB, OTC) by using …
Number of citations: 62 www.sciencedirect.com
M Peng, Z Zhao, Z Liang - Food Control, 2022 - Elsevier
Fungi can produce a variety of mycotoxins at the same time under specific growth conditions. Ochratoxin A (OTA) and Ochratoxin B (OTB) often co-contaminate a variety of foods, posing …
Number of citations: 13 www.sciencedirect.com
Z Han, Y Zheng, L Luan, Y Ren, Y Wu - Journal of Chromatography A, 2010 - Elsevier
… of ochratoxin A (OTA) and ochratoxin B (OTB) in traditional Chinese medicines (TCMs) by … Ochratoxin A (OTA) and ochratoxin B (OTB) are secondary metabolites produced by several …
Number of citations: 65 www.sciencedirect.com
A Mally, H Keim-Heusler, A Amberg, M Kurz… - Toxicology and applied …, 2005 - Elsevier
… Kidney sections of a control rat (a) and of rats 72h after a single dose of 10 mg/kg bw ochratoxin B (b) or after repeated administration of ochratoxin B (2 mg/kg bw) for 2 weeks (c). (H&E-…
Number of citations: 84 www.sciencedirect.com
S Knasmuller, C Cavin, A Chakraborty… - Nutrition and …, 2004 - Taylor & Francis
To elucidate the effects of three structurally related mycotoxins, namely, ochratoxin A (OTA), ochratoxin B (OTB), and citrinin (CIT), on human health, we investigated their acute toxic, …
Number of citations: 117 www.tandfonline.com
V Di Stefano, G Avellone, R Pitonzo… - Food Additives & …, 2015 - Taylor & Francis
The natural occurrence of ochratoxin A, ochratoxin B, aflatoxin B 1 , aflatoxin B 2 , aflatoxin G 1 and aflatoxin G 2 (OTA, OTB, AFB 1 , AFB 2 , AFG 1 , AFG 2 ) in red wines was …
Number of citations: 47 www.tandfonline.com
Z Tang, X Liu, Y Wang, Q Chen, BD Hammock… - Environmental Pollution, 2019 - Elsevier
… resonance energy transfer (FRET) immunoassay was developed using a nanobody (Nb) for highly sensitive and simultaneous detection of ochratoxin A (OTA) and ochratoxin B (OTB). …
Number of citations: 34 www.sciencedirect.com
V Limay-Rios, JD Miller, AW Schaafsma - PLoS One, 2017 - journals.plos.org
… OTA often co-occurs with ochratoxin B (OTB) and citrinin in cereal grains [5]. OTA has been classified as a possible human carcinogen [6]. Discovered in a laboratory culture of …
Number of citations: 41 journals.plos.org
FC Størmer, P Kolsaker, H Holm… - Applied and …, 1985 - Am Soc Microbiol
… A was not altered by the presence of ochratoxin B. Rats were given ochratoxin A or B, or a … the urine did not change in the presence of ochratoxin B. Ochratoxin B was metabolized to 4-…
Number of citations: 30 journals.asm.org
J Elaridi, O Yamani, A Al Matari, S Dakroub, Z Attieh - Toxins, 2019 - mdpi.com
… Aspergillus ochraceus, a mold species known to produce OTA and ochratoxin B (OTB), the dechlorinated version of OTA, is a contaminant in many staple food commodities including …
Number of citations: 30 www.mdpi.com

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